cerium (III) chloride heptahydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

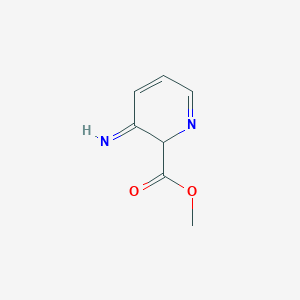

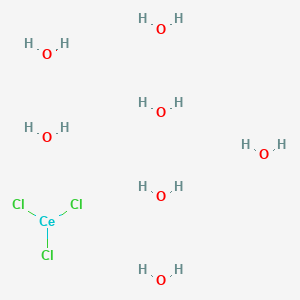

Cerium (III) chloride heptahydrate, also known as cerous chloride heptahydrate, is a compound of cerium and chlorine . It is a white hygroscopic salt that rapidly absorbs water on exposure to moist air to form a hydrate . The linear formula for this compound is CeCl3 · 7H2O . It is a mild Lewis acid and participates in the allylation of aldehydes .

Synthesis Analysis

This compound is often used to prepare cerium oxide nanoparticles by various methods . It reacts with sodium-oleate to form a cerium-oleate complex which can be further decomposed in hydrocarbon solvents to prepare cerium oxide nanoparticles . Cerium chloride heptahydrate can also be used in the conversion of esters to allylsilanes .

Molecular Structure Analysis

The molecular formula for this compound is CeCl3 · 7H2O . The molecular weight of this compound is 372.58 .

Chemical Reactions Analysis

This compound is known to participate in various chemical reactions. For instance, it can react with sodium-oleate to form a cerium-oleate complex, which can be further decomposed in hydrocarbon solvents to prepare cerium oxide nanoparticles . Additionally, it can be used in the conversion of esters to allylsilanes .

Physical And Chemical Properties Analysis

This compound is a fine white powder . It has a density of approximately 3.97 g/cm^3 . It is highly soluble in water, and when anhydrous, it is soluble in ethanol and acetone .

科学的研究の応用

It catalyzes the synthesis of 1-oxo-hexahydroxanthene derivatives in aqueous media, offering high yields in the reaction of substituted salicylaldehydes with 1,3-cyclohexane dione or dimedone at reflux temperature (Sabitha et al., 2008).

In organic chemistry, cerium (III) chloride is used for the stereospecific formation of alpha-carbalkoxy alkenyl sulfide moiety, a key step in synthesizing the nine-membered ring heterocycle component of Griseoviridin (Marcantoni et al., 2000).

The compound significantly inhibits the corrosion of carbon steel C45 in natural seawater when combined with sodium gluconate, demonstrating a 94.98% inhibition efficiency (Ivušić et al., 2015).

It is effective in promoting cyclization of 3-hydroxyalkenoic acids esters, resulting in 5-substituted tetrahydrofuranacetic acid esters and 6-substituted tetrahydropyranacetic acid esters with high yield and retention of the absolute configuration of the starting 3-hydroxy ester (Marotta et al., 2002).

Cerium (III) chloride heptahydrate also catalyzes the Michael reaction of 1,3-dicarbonyl compounds and enones in the presence of sodium iodide, allowing high chemoselectivity and efficiency under mild conditions (Bartoli et al., 1999).

It has been used as a catalyst adsorbed on silica gel (CeCl3·7H2O-SiO2) for the efficient conversion of cyclic β-diketones to β-keto enol ethers (Sabitha et al., 2005).

Cerium (III) chloride has shown potential in enhancing the corrosion resistance of magnesium alloy AM60 in NaCl solution, indicating its use in protecting metal surfaces (Heakal et al., 2012).

It has been used to investigate the Fenton-like reaction with hydrogen peroxide, where it exhibited radical production, indicating its potential in environmental science and catalysis (Heckert et al., 2008).

Cerium (III) chloride was found to be highly efficient in synthesizing tetrahydrobenzo[a]-xanthen-11-one derivatives via a multicomponent reaction, offering an eco-friendly approach in organic synthesis (Kidwai et al., 2012).

作用機序

Target of Action

Cerium (III) chloride heptahydrate is primarily used in the field of organic synthesis . It serves as a reducing agent, replacing sodium borohydride . It is also used in the preparation of allylsilanes from esters .

Mode of Action

The compound interacts with its targets through reduction reactions . For instance, in the Luche reaction, it selectively reduces carbonyl groups in the presence of certain unsaturated bonds . This allows for the selective production of allylic alcohols .

Biochemical Pathways

This compound is involved in various biochemical pathways. It is used to prepare cerium oxide nanoparticles, which have applications in biomedical research and photocatalytic degradation . The compound reacts with sodium-oleate to form a cerium-oleate complex, which can be further decomposed in hydrocarbon solvents to prepare cerium oxide nanoparticles .

Pharmacokinetics

It is soluble in alcohol and acetone, slightly soluble in tetrahydrofuran, and insoluble in cold water .

Result of Action

The primary result of this compound’s action is the reduction of certain functional groups in organic compounds . This enables the synthesis of a variety of organic products, including allylic alcohols . Additionally, it is used to prepare cerium oxide nanoparticles, which have various applications in research and industry .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is air sensitive and hygroscopic , which means it readily absorbs moisture from the environment. This can affect its stability and efficacy. Furthermore, its solubility varies in different solvents , which can impact its bioavailability and reactivity.

Safety and Hazards

Cerium (III) chloride heptahydrate can cause eye, skin, and respiratory tract irritation . It is hygroscopic, meaning it absorbs moisture from the air . Chronic exposure may cause liver damage and blood effects . It is recommended to use with adequate ventilation, and avoid contact with skin and eyes .

特性

IUPAC Name |

trichlorocerium;heptahydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.3ClH.7H2O/h;3*1H;7*1H2/q+3;;;;;;;;;;/p-3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZSTOVTJYRDIO-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.Cl[Ce](Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeCl3H14O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-4-isoxazolyl]methoxy]phenyl]ethenyl]benzoic acid](/img/structure/B7884459.png)

![[3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B7884493.png)